molecular formula C6H14ClNO2S B6160762 (2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride CAS No. 2639391-54-9

(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

Cat. No. B6160762
CAS RN: 2639391-54-9
M. Wt: 199.7
InChI Key:
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Description

“(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride” is a chemical compound with a molecular weight of 132.59 . It is a solid substance that is stored at 2-8°C .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of proline, a natural amino acid, as an organocatalyst . Proline and related derivatives have been incorporated into porous materials to construct heterogeneous catalysts . Additionally, multi-component reactions have been used to assemble complex molecules in a highly effective way .


Molecular Structure Analysis

The InChI code for “(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride” is 1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m0./s1 .


Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various asymmetric catalytic processes, including aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . A five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .


Physical And Chemical Properties Analysis

“(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride” is a solid substance that is stored at 2-8°C . It has a molecular weight of 132.59 .

Mechanism of Action

Evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P271, and P280 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with methanesulfonyl chloride followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Methanesulfonyl chloride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form (2S)-2-(methanesulfonylmethyl)pyrrolidine.", "Step 2: The resulting product is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of (2S)-2-(methanesulfonylmethyl)pyrrolidine." ] }

CAS RN

2639391-54-9

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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